molecular formula C16H11FNNa2O5P B12434020 disodium;2-(3-fluorophenyl)-6-methoxy-5-phosphonato-1H-quinolin-4-one

disodium;2-(3-fluorophenyl)-6-methoxy-5-phosphonato-1H-quinolin-4-one

Cat. No.: B12434020
M. Wt: 393.21 g/mol
InChI Key: ZRPWVAHVWBPHID-UHFFFAOYSA-L
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Description

Disodium;2-(3-fluorophenyl)-6-methoxy-5-phosphonato-1H-quinolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core substituted with a fluorophenyl group, a methoxy group, and a phosphonate group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;2-(3-fluorophenyl)-6-methoxy-5-phosphonato-1H-quinolin-4-one typically involves multi-step organic reactions. The starting materials often include 3-fluoroaniline, methoxybenzaldehyde, and phosphonic acid derivatives. The key steps in the synthesis may include:

    Condensation Reaction: The initial step involves the condensation of 3-fluoroaniline with methoxybenzaldehyde to form a Schiff base.

    Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst to form the quinoline core.

    Phosphonation: The quinoline derivative is then reacted with a phosphonic acid derivative under controlled conditions to introduce the phosphonate group.

    Neutralization: The final step involves neutralizing the compound with sodium hydroxide to form the disodium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Disodium;2-(3-fluorophenyl)-6-methoxy-5-phosphonato-1H-quinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the quinoline ring.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Disodium;2-(3-fluorophenyl)-6-methoxy-5-phosphonato-1H-quinolin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of disodium;2-(3-fluorophenyl)-6-methoxy-5-phosphonato-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Disodium;2-(3-fluorophenyl)-6-methoxy-5-phosphonato-1H-quinolin-4-one can be compared with other quinoline derivatives:

    Similar Compounds: 2-(3-fluorophenyl)-6-methoxyquinoline, 2-(3-chlorophenyl)-6-methoxyquinoline, and 2-(3-fluorophenyl)-6-hydroxyquinoline.

Properties

Molecular Formula

C16H11FNNa2O5P

Molecular Weight

393.21 g/mol

IUPAC Name

disodium;2-(3-fluorophenyl)-6-methoxy-5-phosphonato-1H-quinolin-4-one

InChI

InChI=1S/C16H13FNO5P.2Na/c1-23-14-6-5-11-15(16(14)24(20,21)22)13(19)8-12(18-11)9-3-2-4-10(17)7-9;;/h2-8H,1H3,(H,18,19)(H2,20,21,22);;/q;2*+1/p-2

InChI Key

ZRPWVAHVWBPHID-UHFFFAOYSA-L

Canonical SMILES

COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)P(=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

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